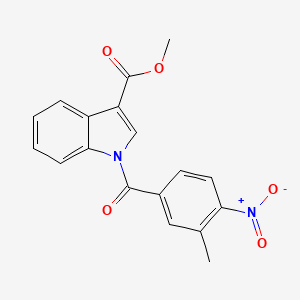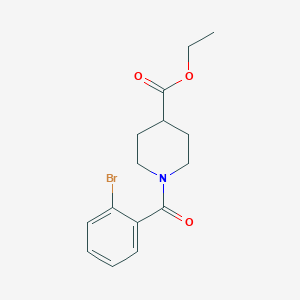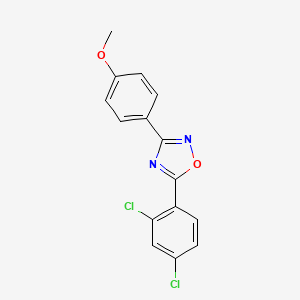
methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For example, the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate involves forming hydrogen-bonded chains and rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (Portilla et al., 2007). Additionally, the synthesis of methyl indole-4-carboxylate and related compounds has been achieved through palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes (Söderberg et al., 2003).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant insights. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, with molecules linked into chains and rings via hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions. Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, for example, forms complex sheets through N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of these compounds can be inferred from their molecular structures. Methyl 4-(4-chloroanilino)-3-nitrobenzoate, for instance, shows evidence of electronic polarization and forms sheets linked by hydrogen bonds and π-π stacking interactions (Cortés et al., 2013).
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their molecular structure and the types of chemical reactions they undergo. For example, the reaction of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate leads to the formation of molecular-electronic structures and hydrogen-bonded chains (Portilla et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Indoles and Methyl Esters : Research on indoles and their derivatives, including methyl esters, has led to the development of methods such as palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes for synthesizing indoles, demonstrating the versatility of palladium catalysts in organic synthesis (Söderberg, Wallace, & Shriver, 2003). These methodologies are crucial for constructing complex molecular architectures found in many natural products and pharmaceuticals.
Hydrogen-Bonded Molecular Structures : Studies on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have explored their hydrogen-bonded chains and sheets, contributing to our understanding of molecular assembly and crystal engineering. These insights are vital for designing materials with specific properties (Portilla et al., 2007).
C-acylation of Pyrroles and Indoles : The regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles has been demonstrated, showcasing a method for the selective functionalization of these heterocycles. This research is relevant for the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (Katritzky et al., 2003).
Potential Applications
Antiproliferative and Antimetastatic Activities : β-Carboline-based N-heterocyclic carbenes have been synthesized and evaluated for their antiproliferative activity against human breast cancer and lung cancer cell lines. Compounds showing promising activity could lead to new therapeutic agents for cancer treatment (Dighe et al., 2015).
Fluorescent, Thermoresponsive Polymers : The synthesis of fluorescent, thermoresponsive polymers incorporating 9-(4-vinylbenzyl)-9H-carbazole demonstrates the potential of these materials in applications such as smart coatings, sensors, and drug delivery systems, where temperature-sensitive fluorescent signals could be utilized (Lessard, Ling, & Maríc, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-(3-methyl-4-nitrobenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-9-12(7-8-15(11)20(23)24)17(21)19-10-14(18(22)25-2)13-5-3-4-6-16(13)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOVBIYUARZSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)
![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)



![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)